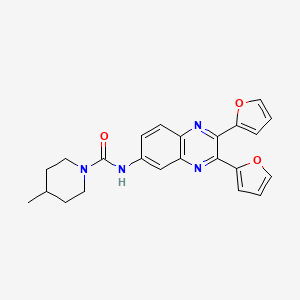
N-(2,3-di-2-furyl-6-quinoxalinyl)-4-methyl-1-piperidinecarboxamide
Descripción general
Descripción
N-(2,3-di-2-furyl-6-quinoxalinyl)-4-methyl-1-piperidinecarboxamide is a compound of interest due to its potential application in various fields of chemistry and pharmacology. Its structure contains multiple functional groups that suggest a complex synthesis pathway and a variety of chemical properties and reactions.
Synthesis Analysis
The synthesis of related compounds involves multi-step chemical reactions, including cyclization of intermediates and the use of specific catalysts to achieve the desired structural framework. For example, the use of piperidine–iodine as a dual system catalyst has been reported for the synthesis of coumarin bearing pyrrolo[1,2-a]quinoxaline derivatives through a one-pot three-component reaction, showcasing the complexity and the innovative approaches in synthesizing such compounds (Alizadeh, Ghanbaripour, & Zhu, 2014).
Molecular Structure Analysis
The molecular structure of compounds similar to N-(2,3-di-2-furyl-6-quinoxalinyl)-4-methyl-1-piperidinecarboxamide often involves complex heterocyclic systems. These structures can be elucidated using techniques such as NMR, IR, and X-ray crystallography, which provide detailed insights into the arrangement of atoms and the spatial orientation of the molecule.
Chemical Reactions and Properties
Compounds within this chemical class participate in a variety of chemical reactions, influenced by their functional groups. For instance, alkylation reactions have been utilized to modify the structure and properties of similar compounds, demonstrating the versatility and reactivity of the piperidine and quinoxaline moieties (Dyachenko, Krasnikov, & Khorik, 2008).
Aplicaciones Científicas De Investigación
Neuroprotective and Cognitive Enhancing Effects
A study highlighted the neuroprotective potential of quinoxaline derivatives like 2,3-Dihydroxy-6-nitro-7-sulfamoyl-benzo(F)quinoxaline (NBQX), an analog with potent and selective inhibition of non-NMDA glutamate receptor activity, demonstrating protection against global ischemia even when administered post-ischemic challenge (Sheardown et al., 1990). Similarly, another study found that a compound enhancing AMPA-type glutamate receptors improved delayed recall in elderly subjects, suggesting cognitive-enhancing properties (Lynch et al., 1997).
Antimicrobial and Antibacterial Activities
Quinoxaline derivatives have been studied for their antimicrobial properties. For instance, N-substituted piperazinyl quinolones demonstrated significant in-vitro antibacterial activity, offering a potential pathway for developing new antimicrobial agents (Foroumadi et al., 1999). Another study reported on quinoxaline 1,4-dioxide derivatives, highlighting their potential as antimicrobial agents against various bacterial and yeast strains (Vieira et al., 2014).
Anti-inflammatory and Analgesic Properties
Quinoxaline derivatives were also explored for anti-inflammatory and analgesic properties, with one study discovering new H4 receptor ligands with in vivo anti-inflammatory effects in a rat model, suggesting potential for treating inflammatory conditions (Smits et al., 2008).
Potential Antipsychotic Agents
Research into heterocyclic carboxamides showed that certain analogs could serve as potent antipsychotic agents, indicating the potential of quinoxaline derivatives in neuropsychiatric disorder treatment (Norman et al., 1996).
Chemotherapeutic Potential
The synthesis and biological evaluation of new 2-quinoxalinecarbonitrile 1,4-di-N-oxides explored their use as hypoxic-cytotoxic agents, with some derivatives showing promise due to their potent activities, indicating potential applications in cancer therapy (Ortega et al., 2000).
Propiedades
IUPAC Name |
N-[2,3-bis(furan-2-yl)quinoxalin-6-yl]-4-methylpiperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O3/c1-15-8-10-27(11-9-15)23(28)24-16-6-7-17-18(14-16)26-22(20-5-3-13-30-20)21(25-17)19-4-2-12-29-19/h2-7,12-15H,8-11H2,1H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPQDTYLDHWYFLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)NC2=CC3=C(C=C2)N=C(C(=N3)C4=CC=CO4)C5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-benzyl-2-nitro-5-[4-(phenoxyacetyl)-1-piperazinyl]aniline](/img/structure/B4007777.png)
![8-[(2-methyl-1H-benzimidazol-4-yl)carbonyl]hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one](/img/structure/B4007794.png)
![N-(2-methoxyphenyl)-N-[(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)methyl]acetamide](/img/structure/B4007798.png)
![2-(4-nitrophenyl)-2-oxoethyl 4-[(3-{[(2-methylphenyl)amino]carbonyl}phenyl)amino]-4-oxobutanoate](/img/structure/B4007805.png)

![N-[(1-cyclopentyl-3-piperidinyl)methyl]-2-oxo-2-phenyl-N-[2-(1-piperidinyl)ethyl]acetamide](/img/structure/B4007808.png)
![4-[4-(4-methylphenoxy)phenyl]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4007830.png)
![N-(4-{[(4-acetylphenyl)amino]carbonyl}phenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B4007832.png)
![1-[(2-isobutyl-2-methyl-1,3-dioxolan-4-yl)methyl]piperidine](/img/structure/B4007836.png)
![2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4007838.png)
![2-{[(2S*,6S*)-2,6-diallyl-4-methyl-3,6-dihydropyridin-1(2H)-yl]methyl}nicotinic acid](/img/structure/B4007848.png)
![N-1,3-benzothiazol-2-yl-2-[(1-phenyl-1H-tetrazol-5-yl)thio]butanamide](/img/structure/B4007851.png)
![2-{4-[2-(4-morpholinylcarbonyl)-4-nitrophenyl]-1-piperazinyl}ethanol](/img/structure/B4007864.png)
![N,N'-dimethyldibenzo[b,d]furan-2,8-disulfonamide](/img/structure/B4007868.png)